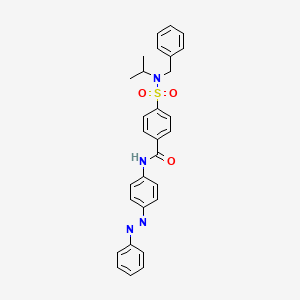![molecular formula C28H20ClNO3 B14149064 1'-acetyl-7'-chloro-2'-phenyl-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione CAS No. 1217662-39-9](/img/structure/B14149064.png)
1'-acetyl-7'-chloro-2'-phenyl-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Acetyl-7’-chloro-1’,2’-dihydro-2’-phenylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of fused rings, which includes an indene and a pyrroloquinoline moiety. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
The synthesis of 1’-Acetyl-7’-chloro-1’,2’-dihydro-2’-phenylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indene and pyrroloquinoline precursors, which are then fused together under specific conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the spirocyclic structure .
Industrial production methods for such complex compounds are less common due to the intricate and often low-yielding nature of the synthesis. advancements in synthetic organic chemistry may lead to more efficient production techniques in the future.
Analyse Des Réactions Chimiques
1’-Acetyl-7’-chloro-1’,2’-dihydro-2’-phenylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activities could lead to the development of new therapeutic agents.
Industry: It may find applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1’-Acetyl-7’-chloro-1’,2’-dihydro-2’-phenylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione is not fully understood. its structure suggests that it may interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the targets, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other spirocyclic structures and indole derivatives. For example:
Spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]: Similar in structure but may lack the acetyl and chloro substituents.
Propriétés
Numéro CAS |
1217662-39-9 |
|---|---|
Formule moléculaire |
C28H20ClNO3 |
Poids moléculaire |
453.9 g/mol |
Nom IUPAC |
1-acetyl-7-chloro-2-phenylspiro[2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C28H20ClNO3/c1-16(31)25-24(17-7-3-2-4-8-17)28(26(32)20-9-5-6-10-21(20)27(28)33)23-14-11-18-15-19(29)12-13-22(18)30(23)25/h2-15,23-25H,1H3 |
Clé InChI |
RCBSKFGSQDRGLD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1C(C2(C3N1C4=C(C=C3)C=C(C=C4)Cl)C(=O)C5=CC=CC=C5C2=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide](/img/structure/B14148985.png)
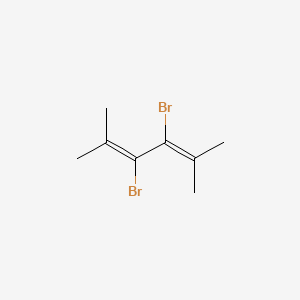

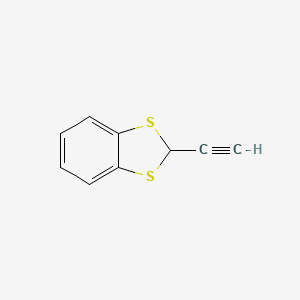
![N-[2,2,2-trichloro-1-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14149015.png)
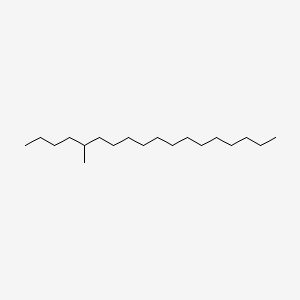
![N-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14149029.png)

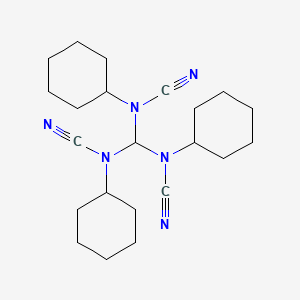
![2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14149037.png)
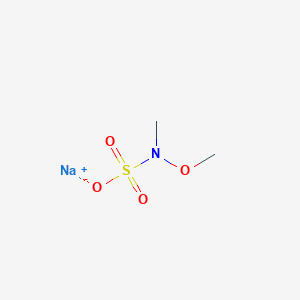
![1-[5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-2-fluorophenyl]-1H-imidazole](/img/structure/B14149056.png)
![4-Fluorobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14149062.png)
